physicochemical properties of 4-Bromo-5-(trifluoromethyl)nicotinaldehyde
physicochemical properties of 4-Bromo-5-(trifluoromethyl)nicotinaldehyde
An In-depth Technical Guide to the Physicochemical Properties and Characterization of 4-Bromo-5-(trifluoromethyl)nicotinaldehyde
Abstract
4-Bromo-5-(trifluoromethyl)nicotinaldehyde stands as a significant heterocyclic building block for researchers in medicinal chemistry and materials science. Its trifunctional architecture—comprising a pyridine core, a reactive aldehyde group, a bromine atom suitable for cross-coupling, and an electron-withdrawing trifluoromethyl group—offers a powerful platform for constructing complex molecular entities. The trifluoromethyl moiety, in particular, is a well-established bioisostere used to enhance critical drug properties such as metabolic stability and binding affinity.[1][2] This guide provides a comprehensive framework for the full physicochemical characterization of this compound. It synthesizes established analytical principles for halogenated and trifluoromethyl-substituted pyridines to offer a predictive and practical workflow for scientists.[3][4] We will detail the requisite spectroscopic and chromatographic protocols, explore the compound's chemical reactivity, and provide insights into its synthetic utility, grounding all claims in authoritative references.
Molecular Identity and Core Physicochemical Properties
The foundational step in utilizing any chemical reagent is to establish its identity and understand its basic properties. While extensive experimental data for 4-Bromo-5-(trifluoromethyl)nicotinaldehyde is not widely published, we can consolidate its known identifiers and predict its core properties based on its structure.
Chemical Structure and Identifiers
The molecule consists of a pyridine ring substituted at the 3-position with an aldehyde group (-CHO), at the 4-position with a bromine atom (-Br), and at the 5-position with a trifluoromethyl group (-CF₃).
Caption: Chemical structure of the title compound.
Table 1: Compound Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-Bromo-5-(trifluoromethyl)pyridine-3-carbaldehyde | N/A |
| CAS Number | 1256836-83-5 | [5] |
| Molecular Formula | C₇H₃BrF₃NO | [6] |
| Molecular Weight | 254.01 g/mol | [6] |
| Canonical SMILES | C1=C(C(=C(C=N1)C=O)Br)C(F)(F)F | N/A |
| InChI Key | XIMQWVMSRXSRHJ-UHFFFAOYSA-N (for isomer) |[6] |
Predicted Physicochemical Properties
In silico predictions are invaluable for estimating a compound's behavior in biological and chemical systems, guiding experimental design.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Rationale / Method |
|---|---|---|
| Physical Form | Solid | Similar halogenated aromatic aldehydes are typically solids at room temperature.[6][7] |
| XLogP3 | 2.3 - 2.8 | The hydrophobic trifluoromethyl and bromo groups are offset by the polar aldehyde and pyridine nitrogen.[8][9] |
| Topological Polar Surface Area (TPSA) | ~30 Ų | Calculated based on the nitrogen and oxygen atoms; useful for predicting cell permeability. |
| Hydrogen Bond Donors | 0 | No N-H or O-H groups are present. |
| Hydrogen Bond Acceptors | 2 (N, O) | The pyridine nitrogen and aldehyde oxygen can act as H-bond acceptors. |
Spectroscopic and Analytical Characterization Workflow
A rigorous and systematic analytical workflow is essential to confirm the identity, purity, and structure of a synthesized or procured compound. This process is self-validating, with each technique providing complementary information.
Caption: A logical workflow for the comprehensive characterization of a novel compound.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required. The strong electron-withdrawing effects of the bromine and trifluoromethyl groups will significantly influence the chemical shifts of the pyridine ring nuclei.[3][10]
-
¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region for the two pyridine protons and one signal for the aldehyde proton at a downfield shift (typically 9.5-10.5 ppm). The pyridine protons at positions 2 and 6 will appear as singlets or very narrowly coupled doublets.
-
¹³C NMR: Key signals will include the aldehyde carbonyl carbon (~190 ppm), the carbons of the pyridine ring, and the carbon of the trifluoromethyl group, which will characteristically appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: This experiment is crucial for confirming the presence of the CF₃ group and will show a single, sharp signal.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4] Ensure the compound is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If available, acquire a ¹⁹F NMR spectrum.
-
For unambiguous assignment, 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (H-C correlation) can be performed.[4]
-
-
Data Analysis: Process the spectra using appropriate software. Reference the residual solvent peak for calibration.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (C=O) | Stretch | 1700 - 1720 |
| Aromatic (C=C/C=N) | Stretch | 1550 - 1600 |
| Trifluoromethyl (C-F) | Stretch (strong) | 1100 - 1300 |
| C-Br | Stretch | 500 - 650 |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan to subtract atmospheric CO₂ and H₂O signals.[4]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Scan the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹).[12]
-
Analysis: Identify the characteristic absorption bands and compare them to expected values.
Mass Spectrometry (MS)
MS provides the exact molecular weight and, through high-resolution mass spectrometry (HRMS), the elemental formula. The presence of bromine provides a definitive isotopic signature that is crucial for confirmation.
-
Expected Result: Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit two molecular ion peaks of nearly equal intensity: [M]⁺ at m/z 252.9 and [M+2]⁺ at m/z 254.9.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC-MS is well-suited for volatile and thermally stable compounds like this aldehyde, providing both separation from impurities and mass analysis.[4][13]
-
Column Selection: A medium-polarity capillary column (e.g., DB-5 or equivalent) is a suitable starting point.[4]
-
Instrument Setup:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
MS Detector: Use Electron Ionization (EI) at 70 eV and scan a mass range from m/z 40 to 400.
-
-
Analysis: Identify the retention time of the main peak and analyze its corresponding mass spectrum, paying close attention to the molecular ion and the Br isotopic pattern.
Chemical Reactivity and Synthetic Utility
The molecule's functionality dictates its application as a synthetic intermediate. Each functional group provides a handle for specific chemical transformations, making it a highly versatile scaffold.[14]
Caption: Key reaction pathways for 4-Bromo-5-(trifluoromethyl)nicotinaldehyde.
Transformations of the Aldehyde Group
The aldehyde is a versatile electrophile.
-
Oxidation: It can be readily oxidized to the corresponding 4-bromo-5-(trifluoromethyl)nicotinic acid using standard oxidizing agents like KMnO₄ or Jones reagent (CrO₃). This opens access to amides and esters.[7]
-
Reduction: Selective reduction to the primary alcohol, (4-bromo-5-(trifluoromethyl)pyridin-3-yl)methanol, is easily achieved with mild reducing agents like sodium borohydride (NaBH₄).[7]
-
Condensation and Reductive Amination: The aldehyde can react with primary amines to form imines, which can be subsequently reduced to secondary amines. It is also a key precursor for constructing various heterocyclic rings through condensation reactions.[12][15]
Palladium-Catalyzed Cross-Coupling
The bromine atom at the 4-position is a prime handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for creating C-C, C-N, and C-O bonds.[14]
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids introduces diverse aromatic substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes introduces carbon-carbon triple bonds.
-
Buchwald-Hartwig Amination: Reaction with amines or alcohols forms C-N or C-O bonds, respectively.
Experimental Protocol: Exemplary Suzuki-Miyaura Coupling This protocol is a generalized procedure adapted from methods used for similar bromo-pyridine substrates.[14]
-
Materials: 4-Bromo-5-(trifluoromethyl)nicotinaldehyde (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the bromo-aldehyde, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or DME).
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Safety, Handling, and Storage
Proper handling is critical for laboratory safety. Based on analogous compounds, 4-Bromo-5-(trifluoromethyl)nicotinaldehyde should be treated as a hazardous substance.
-
Hazards: Likely to be classified as an irritant and harmful if swallowed, inhaled, or in contact with skin.[6][7]
-
Handling: Always use this compound in a well-ventilated chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6] Recommended storage temperature is often 2-8 °C.[16][17][18]
Conclusion
4-Bromo-5-(trifluoromethyl)nicotinaldehyde is a high-value synthetic intermediate with significant potential in the development of novel pharmaceuticals and functional materials. While public data is limited, its physicochemical properties and reactivity can be confidently predicted based on its constituent functional groups. A systematic characterization approach using NMR, MS, IR, and chromatography is essential to verify its identity and purity. The strategic positioning of its aldehyde, bromo, and trifluoromethyl groups provides orthogonal reactivity, enabling chemists to leverage this scaffold to build diverse and complex molecular architectures.
References
- BenchChem. (2025). Spectroscopic analysis of ortho-, meta-, and para-trifluoromethylphenols. BenchChem.
- BenchChem. (2025).
- Arjunan, V., et al. (n.d.). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline.
- Various Authors. (n.d.).
- ChemScene. (n.d.). 4-Bromo-5-(fluoromethyl)-6-(trifluoromethoxy)nicotinaldehyde. ChemScene.
- ChemScene. (n.d.). 4-Bromo-5-(difluoromethyl)-6-(trifluoromethyl)nicotinaldehyde. ChemScene.
- Li, T., et al. (2018).
- ATSDR. (n.d.). Analytical Methods for Pyridine.
- BenchChem. (n.d.). 5-Bromo-4-chloronicotinaldehyde. BenchChem.
- Sigma-Aldrich. (n.d.). 6-Bromo-5-(trifluoromethyl)nicotinaldehyde. Sigma-Aldrich.
- BenchChem. (n.d.). 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. BenchChem.
- ChemScene. (n.d.). 4-Bromo-5-(difluoromethyl)nicotinaldehyde. ChemScene.
- Hangzhou Hairui Chemical Co., Ltd. (n.d.). 4-bromo-5-(trifluoromethyl)nicotinaldehyde. HRCHEM.
- Wang, Z., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Shimizu, M., & Hiyama, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
- PubChem. (n.d.). 4-Bromo-3,5-difluorobenzaldehyde.
- Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
- PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)benzaldehyde.
- Fikroh, R. Z., et al. (2021). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-bromo-5-(trifluoromethyl)nicotinaldehyde_1256836-83-5_杭州海瑞化工有限公司 [hairuichem.com]
- 6. 6-Bromo-5-(trifluoromethyl)nicotinaldehyde | 1256836-78-8 [sigmaaldrich.com]
- 7. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]
- 8. 4-Bromo-3,5-difluorobenzaldehyde | C7H3BrF2O | CID 23443785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 7018047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kgroup.du.edu [kgroup.du.edu]
- 12. mdpi.com [mdpi.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sunankalijaga.org [sunankalijaga.org]
- 16. chemscene.com [chemscene.com]
- 17. chemscene.com [chemscene.com]
- 18. chemscene.com [chemscene.com]
